2-[3-(1,3-Benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide
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Overview
Description
The compound contains a benzodioxol group, which is a common motif in many pharmaceuticals and natural products . It also contains a pyrido[2,3-d]pyrimidin group, which is a type of heterocyclic compound that has been studied for various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxol group would likely contribute to the compound’s aromaticity, while the pyrido[2,3-d]pyrimidin group would likely contribute to its heterocyclic nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the benzodioxol group could contribute to its lipophilicity, while the pyrido[2,3-d]pyrimidin group could contribute to its acidity or basicity .Scientific Research Applications
Structural Analysis and Conformation
Studies on compounds with structural similarities, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, have focused on crystal structures and conformation. These compounds exhibit a folded conformation around the methylene carbon atom, indicating potential interest in studying molecular conformations, intermolecular interactions, and hydrogen bonding patterns, which are crucial for understanding compound reactivity and designing new molecules with desired properties (Subasri et al., 2016).
Synthesis of Novel Compounds
Research on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific precursors, demonstrates the synthesis of novel compounds for anti-inflammatory and analgesic applications. Such studies underline the importance of chemical synthesis in developing new therapeutic agents, suggesting that similar approaches could be applied to synthesize derivatives of the compound for pharmacological investigations (Abu‐Hashem et al., 2020).
Antifolate and Antitumor Applications
Compounds like N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid have been explored as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), with significant antitumor activity. This highlights the potential of structurally related compounds in cancer research, where they could serve as leads for the development of new antitumor agents (Gangjee et al., 2005).
Dual Inhibition of Key Enzymes
Further studies on classical and nonclassical antifolates emphasize the therapeutic potential of compounds capable of dual inhibition of key metabolic enzymes like DHFR and TS. This dual inhibition is crucial for developing chemotherapeutic agents, suggesting an avenue for research into the synthesis and application of compounds like 2-[3-(1,3-Benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide in oncology (Gangjee et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c18-14(22)8-20-15-11(2-1-5-19-15)16(23)21(17(20)24)7-10-3-4-12-13(6-10)26-9-25-12/h1-6H,7-9H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGECKEKSDSTXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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